molecular formula C13H17N3O4S2 B3733899 4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

Cat. No. B3733899
M. Wt: 343.4 g/mol
InChI Key: VCXDPBKRKPKBBI-VGOFMYFVSA-N
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Description

The compound “4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone” is a complex organic molecule. It is a derivative of 4-hydroxy-3-methoxybenzaldehyde, which is also known as vanillin . Vanillin is a common flavoring agent, and it’s the primary component of the extract of the vanilla bean . The compound also contains a thiosemicarbazone group, which is often found in various pharmacologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 4-hydroxy-3-methoxybenzaldehyde portion of the molecule would contribute a phenolic hydroxyl group, a methoxy group, and an aldehyde group . The N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone portion would contain a thiosemicarbazone group, which includes a thiol group, a semicarbazone group, and a thiophene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants present. Thiosemicarbazones can undergo a variety of reactions, including oxidation and reduction, addition reactions, and various cyclization reactions to form heterocyclic compounds .

Future Directions

The future research directions for this compound could include further investigation of its potential biological activities, such as its potential antitumor, antibacterial, or antiviral effects . Additionally, research could be conducted to explore its potential uses in other areas, such as materials science or as a ligand in coordination chemistry .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-20-12-6-9(2-3-11(12)17)7-14-16-13(21)15-10-4-5-22(18,19)8-10/h2-3,6-7,10,17H,4-5,8H2,1H3,(H2,15,16,21)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXDPBKRKPKBBI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NC2CCS(=O)(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)NC2CCS(=O)(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxothiolan-3-yl)-3-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
Reactant of Route 2
4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
Reactant of Route 3
Reactant of Route 3
4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
Reactant of Route 4
4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
Reactant of Route 5
4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
Reactant of Route 6
4-hydroxy-3-methoxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

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